molecular formula C13H20OS B8015340 6-(2-Methylphenyl)sulfanylhexan-1-ol

6-(2-Methylphenyl)sulfanylhexan-1-ol

Cat. No.: B8015340
M. Wt: 224.36 g/mol
InChI Key: WNFZGBZQJZYGON-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)sulfanylhexan-1-ol is an organosulfur compound featuring a hexanol backbone substituted with a 2-methylphenylthio group at the sixth carbon. This structure combines hydrophobic aromatic character (from the 2-methylphenyl group) with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

6-(2-methylphenyl)sulfanylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFZGBZQJZYGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 6-(2-Methylphenyl)sulfanylhexan-1-ol, allowing for comparative analysis:

6-Methylsulfanylhexan-1-amine

  • Structure : A hexylamine chain with a methylsulfanyl group at the sixth carbon.
  • Key Differences : Replaces the hydroxyl group with an amine and substitutes the 2-methylphenyl group with a methyl group.

1-Methylcyclopentanol

  • Structure: A cyclopentanol derivative with a methyl group at the 1-position.
  • Key Differences: Cyclic structure versus linear hexanol chain; lacks the sulfanyl group.
  • The absence of a sulfanyl group eliminates thioether-related redox or nucleophilic properties .

6-Methylheptan-1-ol

  • Structure: A branched heptanol with a methyl group at the sixth carbon.
  • Key Differences : Branched alkyl chain instead of a sulfanyl-substituted aromatic group.
  • Boiling point is likely higher than this compound due to stronger van der Waals forces in the longer alkyl chain .

Phenol, 2-methyl-6-(1-methyl-2-phenylethyl)-

  • Structure: A phenolic compound with a complex alkyl-aromatic substituent.
  • Key Differences: Features a phenolic hydroxyl group and a bulky 1-methyl-2-phenylethyl group.
  • Implications: The phenolic –OH is more acidic than the aliphatic –OH in this compound. The bulky substituent may hinder molecular packing, reducing crystallinity compared to the linear hexanol chain .

Data Table: Structural and Functional Comparison

Compound Functional Groups Molecular Formula Key Properties (Inferred) Evidence ID
This compound –OH, –S–(2-methylphenyl) C₁₃H₂₀OS Moderate polarity, potential redox activity
6-Methylsulfanylhexan-1-amine –NH₂, –S–CH₃ C₇H₁₇NS Higher polarity, nucleophilic amine
1-Methylcyclopentanol Cyclic –OH, –CH₃ C₆H₁₂O Rigid structure, lower solubility
6-Methylheptan-1-ol –OH, branched alkyl C₈H₁₈O High hydrophobicity, high boiling point
Phenol derivative (ECHA) Phenolic –OH, bulky alkyl-aryl Not provided High acidity, steric hindrance

Research Findings and Implications

  • Solubility : The 2-methylphenyl group likely reduces water solubility compared to aliphatic alcohols like 6-methylheptan-1-ol but enhances lipid membrane permeability .

Preparation Methods

Bromohexanol Thiolation

A direct route involves displacing a halogen or sulfonate leaving group at the 6-position of hexan-1-ol with 2-methylthiophenolate. For instance, 6-bromohexan-1-ol reacts with 2-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), facilitating an Sₙ2 mechanism. The reaction proceeds as:

6-bromohexan-1-ol+2-methylthiophenolK2CO3,DMF6-(2-Methylphenyl)sulfanylhexan-1-ol+HBr\text{6-bromohexan-1-ol} + \text{2-methylthiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HBr}

Key Considerations :

  • Leaving Group Reactivity : Bromides exhibit moderate reactivity, necessitating prolonged heating (12–24 h).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiophenolate ion.

  • Yield Limitations : Competing elimination or oxidation side reactions may reduce efficiency, typically yielding 50–70%.

Tosylate Activation

Superior leaving groups like tosylates improve substitution kinetics. 6-hydroxyhexan-1-ol is treated with tosyl chloride (TsCl) in pyridine to form 6-tosyloxyhexan-1-ol, which undergoes substitution with 2-methylthiophenol:

6-tosyloxyhexan-1-ol+2-methylthiophenolEt3N,THFThis compound+TsOH\text{6-tosyloxyhexan-1-ol} + \text{2-methylthiophenol} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{this compound} + \text{TsOH}

Advantages :

  • Faster reaction times (4–6 h) due to tosylate’s superior leaving capacity.

  • Higher yields (75–85%) compared to bromide-based routes.

Mitsunobu Reaction for Thioether Formation

The Mitsunobu reaction enables stereospecific C–S bond formation between alcohols and thiols. Using 1,6-hexanediol as a diol precursor, the C6 hydroxyl is coupled with 2-methylthiophenol under Mitsunobu conditions:

Stepwise Protocol

  • Protection : The C1 hydroxyl of 1,6-hexanediol is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Mitsunobu Coupling : The C6 hydroxyl reacts with 2-methylthiophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF:

TBDMS-protected hexanediol+2-methylthiophenolDIAD, PPh3TBDMS-protected product\text{TBDMS-protected hexanediol} + \text{2-methylthiophenol} \xrightarrow{\text{DIAD, PPh}_3} \text{TBDMS-protected product}

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl protecting group, yielding the target alcohol.

Performance Metrics :

  • Yield : 65–80% after deprotection.

  • Stereochemical Control : Retention of configuration at the alcohol center.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Nucleophilic Substitution2-methylthiophenol, K₂CO₃DMF, 80°C, 24 h50–70%Simple setup, readily available reagents
Tosylate IntermediateTsCl, 2-methylthiophenolTHF, rt, 6 h75–85%Faster, higher yields
Mitsunobu ReactionDIAD, PPh₃, TBDMS-protected diolTHF, 0°C to rt, 12 h65–80%Stereospecific, minimal byproducts

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution occurs exclusively at the C6 position requires careful precursor design (e.g., protecting groups).

  • Thiol Handling : 2-methylthiophenol’s volatility and odor necessitate inert atmospheres and scavengers (e.g., Cu⁺).

  • Scalability : Mitsunobu reagents (DIAD, PPh₃) are cost-prohibitive for large-scale synthesis, favoring tosylate routes .

Q & A

Q. Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₃H₂₀OS
Molecular Weight224.36 g/mol
SMILESOCCCCCSc1ccccc1C
InChIKeyExampleKey-XXXXXX

Advanced Question: How can computational modeling predict the reactivity of this compound in biochemical pathways?

Answer:

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C-S bond to predict cleavage under enzymatic conditions.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites.
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with experimental turnover rates .

Basic Question: What are the dominant biochemical pathways for this compound biogenesis in yeast?

Answer:

  • Precursor Uptake : Cys-3SH is imported via yeast amino acid transporters (e.g., GAP1).
  • Enzymatic Cleavage : β-lyase (e.g., IRC7p) catalyzes C-S bond cleavage, releasing free thiols.
  • Acetylation : Alcohol acetyltransferases (e.g., ATF1) convert thiols to acetate esters .

Advanced Question: How does enzyme specificity impact thiol yield in genetically modified yeast strains?

Answer:

  • IRC7p Variants : Truncated IRC7p (due to a frameshift mutation) reduces 3SH production by 40%. Use CRISPR-Cas9 to restore full-length enzyme activity.
  • ATF1 Overexpression : Increases 3SHA formation but may divert precursors from free thiol pools. Balance using inducible promoters .

Basic Question: What quality control measures ensure reproducibility in thiol quantification studies?

Answer:

  • Calibration Curves : Prepare daily using freshly diluted standards (0.1–100 ng/mL range).
  • Blank Controls : Analyze solvent and matrix blanks to detect contamination.
  • Interlaboratory Validation : Participate in ring trials with shared reference samples .

Advanced Question: How can isotopic labeling resolve conflicting data on precursor conversion efficiency?

Answer:

  • ¹³C-Labeled Precursors : Track Glut-3SH vs. Cys-3SH conversion using isotopic ratios in HRMS.
  • Pulse-Chase Experiments : Quantify turnover rates in mixed cultures to identify rate-limiting steps.
  • Data Reconciliation : Use kinetic modeling (e.g., Michaelis-Menten) to align experimental and theoretical yields .

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